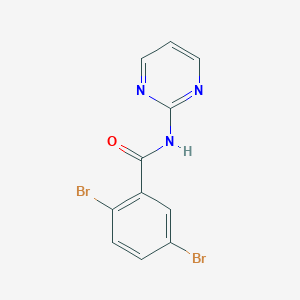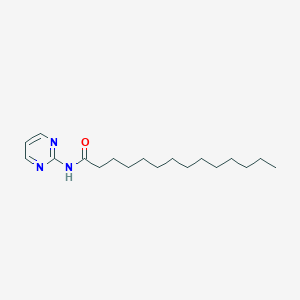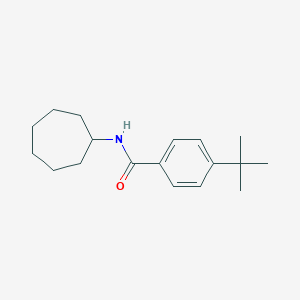
4-tert-butyl-N-cycloheptylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-cycloheptylbenzamide (TCB) is a compound that has gained significant interest in scientific research due to its potential biological and pharmacological properties. TCB is a member of the benzamide family, which is a class of organic compounds that has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-cycloheptylbenzamide is not fully understood. However, it has been suggested that 4-tert-butyl-N-cycloheptylbenzamide exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the TGF-β pathway. 4-tert-butyl-N-cycloheptylbenzamide has also been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
4-tert-butyl-N-cycloheptylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. 4-tert-butyl-N-cycloheptylbenzamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 4-tert-butyl-N-cycloheptylbenzamide has been shown to reduce fibrosis in various tissues such as the liver and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-tert-butyl-N-cycloheptylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-tert-butyl-N-cycloheptylbenzamide is also stable under standard laboratory conditions and can be stored for extended periods of time. However, one of the limitations of 4-tert-butyl-N-cycloheptylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Orientations Futures
There are several future directions for 4-tert-butyl-N-cycloheptylbenzamide research. One area of interest is the development of 4-tert-butyl-N-cycloheptylbenzamide derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of 4-tert-butyl-N-cycloheptylbenzamide in different disease models such as autoimmune diseases and neurodegenerative diseases. Furthermore, the potential use of 4-tert-butyl-N-cycloheptylbenzamide as a therapeutic agent in combination with other drugs or therapies is also an area of interest for future research.
In conclusion, 4-tert-butyl-N-cycloheptylbenzamide is a compound with significant potential in scientific research due to its diverse biological activities. Its ability to modulate various signaling pathways and inhibit the activity of enzymes such as HDACs and MMPs makes it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-cycloheptylbenzamide and its potential use in various disease models.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-cycloheptylbenzamide involves the reaction of 4-tert-butylbenzoic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting 4-tert-butyl-N-cycloheptylbenzamide product can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-tert-butyl-N-cycloheptylbenzamide has been studied for its potential as a therapeutic agent in various biological systems. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties in preclinical studies. 4-tert-butyl-N-cycloheptylbenzamide has also been studied for its potential as a modulator of the immune system and for its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C18H27NO |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-cycloheptylbenzamide |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19-16-8-6-4-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,19,20) |
Clé InChI |
ZDJZFSHDQDNOHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
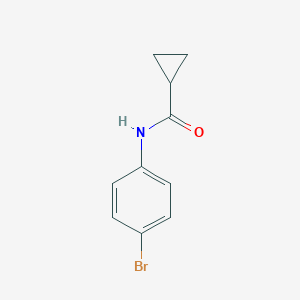



![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

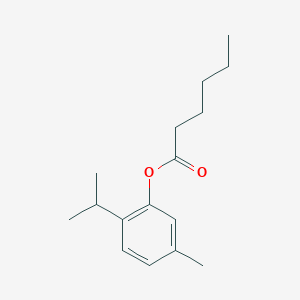

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)

